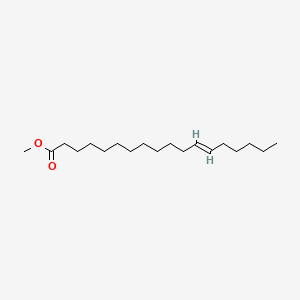

12-Octadecenoic acid, methyl ester

Description

Methyltransferase Activities and Substrate Stereoselectivity

The final step in the biosynthesis of fatty acid methyl esters is the methylation of the fatty acid carboxyl group. This reaction is catalyzed by a class of enzymes known as fatty-acid O-methyltransferases (EC 2.1.1.15). wikipedia.org These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to the fatty acid to form the corresponding methyl ester and S-adenosyl-L-homocysteine. wikipedia.orgnih.gov

The enzymatic synthesis of fatty acid methyl esters via carboxyl group alkylation was first reported in Mycobacterium. nih.gov Subsequent research has characterized fatty acid O-methyltransferases from various sources, including rat lung membranes. nih.gov Studies on a fatty acid O-methyltransferase from Mycobacterium marinum (MmFAMT) have provided structural and kinetic insights into its function. nih.gov This research revealed that MmFAMT shares structural similarities with methyltransferases involved in plant natural product biosynthesis, suggesting a conserved architectural fold for fatty acid O-methylation. nih.gov

The substrate specificity of these methyltransferases is a critical factor. While some may exhibit broad specificity, others may show preference for fatty acids of particular chain lengths or degrees of unsaturation. The stereoselectivity of these enzymes determines the specific isomer of the unsaturated fatty acid that is methylated.

| Enzyme Class | Reaction Catalyzed | Methyl Donor | Product |

| Fatty-acid O-methyltransferase | Methylation of a fatty acid | S-adenosyl-L-methionine | Fatty acid methyl ester |

Desaturase Systems Acting on Fatty Acid Precursors

The introduction of a double bond at the 12th position of an 18-carbon fatty acid chain is accomplished by a desaturase enzyme. Fatty acid desaturases are a family of enzymes that convert saturated fatty acids into unsaturated ones. wikipedia.org These enzymes typically require a fatty acid-coenzyme A (CoA) or a fatty acid-acyl carrier protein (ACP) thioester as a substrate.

Desaturases are classified based on the position where they introduce the double bond. wikipedia.org For the formation of 12-octadecenoic acid, a Δ12-desaturase would be required. This enzyme would act on a saturated 18-carbon fatty acid precursor, likely stearic acid (18:0), that has already been desaturated at another position if it were to become a polyunsaturated fatty acid, or it could potentially act on oleic acid (18:1 cis-9) to produce linoleic acid (18:2 cis-9,12). However, the direct synthesis of a monounsaturated 12-octadecenoic acid from stearic acid would require a specific Δ12-desaturase.

| Desaturase Type | Function | Example Precursor | Example Product |

| Δ12-Desaturase | Introduces a double bond at the 12th carbon | Oleic acid (18:1 cis-9) | Linoleic acid (18:2 cis-9,12) |

| Stearoyl-CoA Desaturase (Δ9) | Introduces a double bond at the 9th carbon | Stearic acid (18:0) | Oleic acid (18:1 cis-9) |

Hydroxylase and Oxo-Fatty Acid Reductase Mechanisms in Related Metabolic Routes

While not directly leading to 12-octadecenoic acid, related metabolic pathways involving hydroxylases and oxo-fatty acid reductases highlight the diverse modifications that fatty acids can undergo. For instance, in the metabolism of linoleic acid, various enzymes like lipoxygenases and cytochrome P450 enzymes can introduce hydroxyl groups to form hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE. wikipedia.org These hydroxy fatty acids can then be further oxidized to their corresponding keto metabolites, 9-oxo-octadecadienoic acid and 13-oxo-octadecadienoic acid. wikipedia.org

Furthermore, the synthesis of compounds like 12-oxo-octadecanoic acid, methyl ester involves the oxidation of a stearic acid derivative. ontosight.ai While this specific compound is saturated, it demonstrates the existence of enzymatic machinery capable of introducing an oxo group at the 12th position of an 18-carbon chain. It is conceivable that a similar hydroxylase, followed by an oxo-fatty acid reductase working in reverse (as a dehydrogenase), could be involved in the formation of an oxo-intermediate that is subsequently reduced to a hydroxyl and then dehydrated to form the double bond of 12-octadecenoic acid, although this is a more complex and less common pathway than direct desaturation.

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl (E)-octadec-12-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7+ |

InChI Key |

LMWAESDDOGRMOK-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Microbial Biotransformation and Metabolic Engineering Strategies for Production

Microorganisms are increasingly being explored as cellular factories for the production of fatty acids and their derivatives, including FAMEs. mdpi.comnih.gov Metabolic engineering provides powerful tools to enhance the production of desired compounds by modifying the biosynthetic pathways of these cells. mdpi.com

The microbial production of FAMEs typically involves the overexpression of genes encoding for key enzymes in the fatty acid biosynthesis pathway and the introduction of a fatty acid methyltransferase. nih.govnih.gov For the production of 12-octadecenoic acid, methyl ester, this would involve engineering a microbial host to:

Enhance the pool of the precursor fatty acid: This could be achieved by upregulating the genes involved in fatty acid synthesis.

Express a specific desaturase: A Δ12-desaturase would be required to introduce the double bond at the correct position.

Express a fatty acid methyltransferase: This enzyme would then convert the synthesized 12-octadecenoic acid into its methyl ester form.

Researchers have successfully engineered Escherichia coli and the yeast Saccharomyces cerevisiae for the production of various fatty acids and their derivatives. nih.govescholarship.org These efforts often involve the deletion of competing pathways to channel metabolic flux towards the desired product.

Precursor Metabolite Utilization and Flux Regulation Studies

The efficient production of 12-octadecenoic acid, methyl ester is dependent on the availability of precursor metabolites and the regulation of metabolic flux through the biosynthetic pathway. The primary precursor for fatty acid synthesis is acetyl-CoA, which is derived from the central carbon metabolism.

Studies on metabolic flux regulation aim to understand and optimize the flow of carbon from the primary substrate (e.g., glucose) to the final product. This involves identifying and overcoming potential bottlenecks in the pathway. For example, the supply of NADPH, which is required for the reductive steps in fatty acid synthesis, can be a limiting factor.

Furthermore, the expression of the genes involved in fatty acid biosynthesis is tightly regulated. In E. coli, for instance, the transcription factor FadR plays a role in regulating the expression of genes involved in both fatty acid synthesis and degradation. nih.gov Understanding and manipulating these regulatory networks is a key aspect of metabolic engineering for enhanced FAME production.

Metabolic Roles and Biochemical Pathways of 12 Octadecenoic Acid, Methyl Ester

Integration into Endogenous Lipid Metabolism and Energy Homeostasis

Once assimilated, 12-octadecenoic acid, methyl ester is subject to metabolic processes that integrate its fatty acid component into the body's lipid architecture and energy balance. The primary step in its metabolic utilization is the hydrolysis of the methyl ester bond, a reaction catalyzed by esterases to release the free fatty acid, cis-12-octadecenoic acid, and methanol (B129727). This free fatty acid can then be activated and incorporated into various lipid pools.

Research conducted on weanling mice fed high-carbohydrate diets containing cis-12-octadecenoic acid (12c-18:1) provides indirect but valuable insights into the metabolic handling of its methyl ester. nih.gov Analysis of hepatic lipids from these animals using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) revealed the direct incorporation of the 12c-18:1 isomer into liver lipids. nih.gov This finding suggests that once the methyl group is cleaved, the resulting fatty acid is recognized by the cellular machinery responsible for lipid synthesis. The enzymes involved in the activation (acyl-CoA synthetases) and subsequent acylation (acyltransferases) can utilize cis-12-octadecenoic acid as a substrate, leading to its presence in complex lipids such as triglycerides and phospholipids (B1166683) within the liver. nih.gov

However, the study also indicated that diets containing cis-12-octadecenoic acid had minimal to no impact on the activity levels of several key lipogenic enzymes, including fatty acid synthetase, malic enzyme, citrate (B86180) cleavage enzyme, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and acetyl-CoA carboxylase, when compared to diets with saturated fatty acids or no fatty acids. nih.gov This suggests that while it is integrated into lipid structures, it may not exert the same regulatory effects on fatty acid synthesis as other unsaturated fatty acids like cis-9,cis-12-octadecadienoic acid (linoleic acid). nih.gov

The integration of 12-octadecenoic acid into cellular lipids implies its contribution to energy homeostasis. As a component of triglycerides, it can be stored in adipose tissue and hepatocytes as a long-term energy reserve. When energy is required, lipolysis would release the free fatty acid, which can then undergo beta-oxidation to produce acetyl-CoA, a central molecule in energy metabolism that enters the citric acid cycle for the generation of ATP. wikipedia.orgaocs.org

Role as a Metabolic Intermediate and Precursor in Bioconversions

The potential of this compound as a metabolic intermediate and a precursor for the biosynthesis of other molecules is an area of ongoing investigation. While its direct role as a precursor in endogenous metabolic pathways is not extensively documented in the available scientific literature, its chemical structure lends itself to various bioconversions.

In industrial applications, fatty acid methyl esters, including those derived from octadecenoic acid, are utilized as platform chemicals. For instance, the self-metathesis of 9,12-octadecadienoic acid methyl ester using specific catalysts can yield a range of unsaturated acyclic and cyclic hydrocarbons and other monoesters. ijsr.net While this is a synthetic process, it highlights the chemical reactivity of the double bonds within the fatty acid chain, which could potentially be targeted by enzymes in biological systems.

Within a biological context, the free fatty acid, 12-octadecenoic acid, released from the methyl ester, could theoretically serve as a substrate for various enzymes that modify fatty acids. These could include desaturases, elongases, and oxygenases, leading to the formation of a diverse array of bioactive lipid mediators. For example, fatty acids can be converted to hydroxylated or epoxidized derivatives by cytochrome P450 enzymes. ontosight.ai However, specific studies detailing the bioconversion of 12-octadecenoic acid into such signaling molecules are not prominent in the current body of research.

The introduction of an oxo-group at the 12th carbon position, creating octadecanoic acid, 12-oxo-, methyl ester, results in a derivative with unique chemical properties that can serve as a precursor in the synthesis of more complex molecules in industrial chemistry. ontosight.ai Whether similar enzymatic oxidation occurs in biological systems to form such keto-derivatives from this compound for specific biological functions remains to be elucidated.

Modulation of Cellular Signaling Pathways and Gene Expression (Mechanistic Research)

Recent research has begun to shed light on the capacity of this compound to influence cellular processes, particularly in the context of disease. A notable study has demonstrated its effectiveness in inhibiting the proliferation of non-small cell lung carcinoma (NSCLC) cells. deanfrancispress.com The primary mechanism identified is the induction of autophagy in these cancer cells. deanfrancispress.com

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The study showed that this compound treatment led to an increase in the ratio of LC3-B/LC3-A and the expression of autophagy-related proteins such as Atg5, Atg7, and Beclin-1 in A549 NSCLC cells. deanfrancispress.com This indicates an activation of the autophagic pathway. Furthermore, in vivo experiments with animal models confirmed that this compound could reduce the volume of NSCLC cell tissue, suggesting a positive therapeutic potential. deanfrancispress.com These findings position this compound as a molecule that can modulate critical cellular signaling pathways related to cell survival and death.

The broader effects of fatty acid derivatives on cellular signaling are well-established. Fatty acids and their metabolites can act as signaling molecules that regulate gene expression, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). While direct evidence linking this compound to the activation of specific transcription factors and subsequent changes in gene expression is still emerging, the observed anti-cancer effects strongly suggest such a role. The study on NSCLC provides a compelling case for further investigation into the specific signaling cascades and transcriptional programs modulated by this compound. deanfrancispress.com

Enzymatic Degradation Pathways of Unsaturated Fatty Acid Methyl Esters

The catabolism of this compound involves two primary enzymatic processes: the degradation of the unsaturated fatty acid backbone via beta-oxidation and the initial hydrolysis of the methyl ester bond.

Beta-Oxidation Research and Enzyme Kinetics

The beta-oxidation of the C18 monounsaturated fatty acid chain of 12-octadecenoic acid is the central pathway for its energy extraction. wikipedia.orgaocs.org This process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes. nih.gov The fatty acid is first activated to its acyl-CoA derivative. The beta-oxidation spiral then proceeds through a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, which shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing a molecule of acetyl-CoA. wikipedia.org

Because 12-octadecenoic acid is a monounsaturated fatty acid, its complete degradation requires auxiliary enzymes in addition to the core beta-oxidation enzymes. nih.govyoutube.com The cis-double bond at the 12th carbon position will eventually, after several cycles of beta-oxidation, be located in a position that cannot be processed by the standard enzymes. An isomerase is required to convert the cis-double bond into a trans-double bond, allowing beta-oxidation to continue. youtube.com

Table 1: Key Enzymes in the Beta-Oxidation of Unsaturated Fatty Acids

| Enzyme | Function in Unsaturated Fatty Acid Beta-Oxidation |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation of the fatty acyl-CoA. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the oxidation of the hydroxyl group. |

| Thiolase | Cleaves the beta-ketoacyl-CoA to release acetyl-CoA. |

| Enoyl-CoA Isomerase | Isomerizes the cis-double bond to a trans-double bond, allowing the pathway to proceed. |

Hydrolysis and Esterase Activities

The initial and obligatory step in the metabolism of this compound is the hydrolysis of the ester bond to release the free fatty acid and methanol. This reaction is catalyzed by a class of enzymes known as esterases. dntb.gov.uamonash.edu

Esterases are hydrolases that are broadly distributed in biological systems and exhibit varying substrate specificities. The enzymatic hydrolysis of fatty acid methyl esters (FAMEs) has been the subject of kinetic and thermodynamic studies, often in the context of biodiesel production, but these provide insights into the biological process as well. dntb.gov.uamonash.edu

Kinetic models, such as the ping-pong bi-bi mechanism, have been proposed for the enzyme-catalyzed hydrolysis of FAMEs. monash.edu These models consider the binding of the enzyme to the FAME substrate and water, and the subsequent release of the fatty acid and alcohol products. Research has shown that the efficiency of hydrolysis can be influenced by factors such as the water-to-FAME molar ratio and potential inhibition by the methanol by-product. monash.edu While these studies often use mixtures of FAMEs, the fundamental principles apply to the hydrolysis of this compound. The rate of hydrolysis in a biological system will depend on the specific esterases present in the tissue and their affinity for this particular substrate.

Advanced Analytical Methodologies for Research on 12 Octadecenoic Acid, Methyl Ester

Chromatographic Separation Techniques for Isomer Resolution and Quantification

Chromatography is the cornerstone for isolating 12-Octadecenoic acid, methyl ester from intricate mixtures and resolving its various isomers. The choice between gas and liquid chromatography is typically dictated by the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) Applications in Metabolite Profiling

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound. scioninstruments.com Its high resolution and sensitivity make it ideal for separating and identifying individual fatty acids within a mixture. scioninstruments.com In metabolomics, GC is frequently employed to generate a "fingerprint" of the fatty acid composition in a sample, which can be used for quality control, differentiation of samples based on origin, and identification of bioactive compounds. researchgate.netnih.gov

The process typically begins with the extraction of lipids from the sample, followed by a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs) through a process called transesterification. scioninstruments.comcnr.it This is often achieved using reagents like methanolic potassium hydroxide (B78521) or methanolic hydrochloride. cnr.itsigmaaldrich.com The resulting FAME mixture is then injected into the GC system, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. scioninstruments.com The selection of the appropriate GC column is critical for achieving the desired separation, especially for resolving isomers.

Table 1: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Description | Source(s) |

| GC System | SCION 8300 / 8500 GC or similar | scioninstruments.com |

| Injector | Split/Splitless (S/SL) or Programmable Temperature Vaporizer (PTV) | scioninstruments.com |

| Column | Capillary columns suitable for FAME analysis (e.g., from C8 to C24) | scioninstruments.com |

| Carrier Gas | Helium or Hydrogen | N/A |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scioninstruments.com |

| Sample Preparation | Base-catalyzed transesterification to form methyl esters | cnr.it |

High-Performance Liquid Chromatography (HPLC) Methodologies for Polar Derivatives

While GC is the standard for volatile FAMEs, High-Performance Liquid Chromatography (HPLC) becomes essential for the analysis of more polar derivatives of 12-octadecenoic acid or when analyzing the free acid itself without derivatization. HPLC is particularly useful for separating compounds that are thermally labile or have low volatility. In the context of fatty acid analysis, HPLC is often coupled with mass spectrometry (LC-MS) to provide both separation and identification.

For instance, a study on fatty acid metabolites produced by gut microbiota utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a range of hydroxy and oxo fatty acids, which are polar derivatives of common fatty acids. researchgate.net This approach allows for the direct analysis of these more polar compounds in complex biological fluids like plasma and tissues. researchgate.net

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Profiling

Mass spectrometry (MS) is an indispensable tool for both the identification (qualitative) and measurement (quantitative) of this compound. It is almost always coupled with a chromatographic technique (GC-MS or LC-MS) to first separate the components of a mixture before they are introduced into the mass spectrometer.

GC-MS for Metabolomic Fingerprinting and Compound Identification (beyond basic data)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the comprehensive analysis of fatty acid methyl esters in various biological and environmental samples. researchgate.netresearchgate.netunm.ac.id This method combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, enabling the confident identification and quantification of individual FAMEs, including this compound. researchgate.netnih.gov

In metabolomic fingerprinting studies, GC-MS is used to generate a detailed profile of the fatty acids present in a sample. nih.gov This "fingerprint" can be used to differentiate between samples from different sources, to assess the quality of oils and fats, or to identify bioactive compounds in natural extracts. researchgate.netnih.gov The identification of compounds is typically achieved by comparing the acquired mass spectrum of an unknown peak with reference spectra in extensive databases like the NIST library. nih.govnist.govnist.gov The retention time of the compound on the GC column provides an additional layer of confirmation. researchgate.net

For example, GC-MS analysis of various plant and marine extracts has successfully identified this compound as a component, often alongside other fatty acid methyl esters like hexadecanoic acid, methyl ester and 9,12-octadecadienoic acid, methyl ester. researchgate.netresearchgate.netunm.ac.id The relative abundance of these compounds can provide valuable information about the biological origin of the sample. unm.ac.id

Table 2: GC-MS Data for Isomers of this compound

| Isomer | Key Mass-to-Charge Ratios (m/z) | Database ID | Source(s) |

| cis-12-Octadecenoic acid, methyl ester | 55, 69, 74, 83, 84 | JP005342, JP005348 | nih.gov |

| trans-12-Octadecenoic acid, methyl ester | Not explicitly detailed, but identifiable via NIST library comparison. | N/A | nih.gov |

LC-MS/MS Strategies for Complex Biological Matrix Analysis

For the analysis of 12-Octadecenoic acid and its metabolites in complex biological matrices such as plasma, tissues, and gut microbiota, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages. researchgate.net This technique is particularly well-suited for the analysis of less volatile or more polar derivatives of fatty acids, such as hydroxy and oxo fatty acids, which may not be amenable to GC analysis without further derivatization. researchgate.net

LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of target analytes even at low concentrations within a complex background. The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the target compound) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the specificity of the analysis. A study focused on the comprehensive analysis of fatty acid metabolites produced by gut microbiota successfully developed an LC-MS/MS-based targeted lipidomics method to quantify 45 different fatty acid metabolites, including hydroxy derivatives of octadecenoic acid. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules. For this compound, NMR is invaluable for unambiguously determining the position and stereochemistry (cis or trans) of the double bond, information that can be challenging to obtain solely from mass spectrometry data.

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The accurate and sensitive analysis of this compound is critically dependent on the efficiency of sample preparation and the successful derivatization of the analyte. Traditional methods for the extraction and derivatization of fatty acids can be time-consuming and may introduce analytical variability. To overcome these limitations, advanced methodologies such as microwave-assisted and ultrasound-assisted techniques have been developed. These strategies significantly enhance analytical performance by improving reaction speed, efficiency, and analyte recovery.

The derivatization of 12-Octadecenoic acid to its methyl ester is a crucial step for gas chromatography (GC) analysis. In its underivatized form, the polarity of the carboxylic acid group can lead to poor chromatographic peak shape and potential adsorption to the analytical column. nih.gov Conversion to the more volatile and less polar methyl ester derivative, this compound, mitigates these issues, allowing for better separation and quantification. nih.gov

Microwave-Assisted Derivatization (MAD)

Microwave-assisted derivatization has emerged as a powerful technique for the rapid and efficient preparation of fatty acid methyl esters (FAMEs), including this compound. researchgate.netresearchgate.net This method utilizes microwave energy to accelerate the esterification reaction, drastically reducing the preparation time compared to conventional heating methods. researchgate.netdss.go.th The focused heating mechanism of microwaves leads to a more homogeneous temperature distribution within the sample, resulting in faster and more complete derivatization. dss.go.th

Research on various food matrices has demonstrated that microwave-assisted processes are effective and produce results comparable to official methods. chromatographyonline.com For instance, the use of a microwave-assisted methanolic hydrogen chloride solution can be a safer and more environmentally friendly alternative to hazardous reagents like boron trifluoride (BF₃), while providing equivalent performance. chromatographyonline.com A typical microwave-assisted derivatization can be completed in as little as 5 minutes, a significant improvement over the hours often required for conventional heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Derivatization for this compound

| Parameter | Conventional Heating | Microwave-Assisted Derivatization (MAD) |

|---|---|---|

| Reaction Time | 1-2 hours | 2-5 minutes |

| Temperature | 60-100°C | 400W Microwave Power |

| Reagent | Boron trifluoride-methanol | Methanolic HCl |

| Analyte Recovery | Good | Excellent (98-102%) researchgate.net |

| Repeatability (RSD) | <10% | <5% researchgate.net |

| Safety | Use of hazardous reagents | Reduced use of hazardous reagents chromatographyonline.com |

This table is illustrative and compiled from general findings on FAME analysis; specific data for this compound may vary.

Ultrasound-Assisted Extraction and Derivatization

Ultrasound-assisted extraction (UAE) is another advanced technique that enhances the efficiency of sample preparation for the analysis of this compound. This method employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, facilitating the disruption of cell walls and enhancing the penetration of the solvent into the sample matrix. This leads to a more efficient extraction of lipids containing 12-Octadecenoic acid.

Ultrasound can be applied not only for the initial extraction but also to accelerate the subsequent derivatization step. nih.gov The combination of ultrasound-assisted extraction and derivatization provides a synergistic effect, reducing both time and solvent consumption. Studies on similar compounds have shown that optimizing parameters such as ultrasonic power, duration, and the ratio of solvent to sample is crucial for maximizing the yield of the target analyte. nih.gov

Table 2: Illustrative Optimization of Ultrasound-Assisted Extraction for Lipids Containing 12-Octadecenoic Acid

| Extraction Parameter | Investigated Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Ultrasonic Power | 100 - 500 W | 400 W | Increased yield up to optimum, then potential degradation |

| Extraction Time | 10 - 60 min | 30 min | Increased yield up to plateau, longer times offer no benefit |

| Solvent to Solid Ratio | 5:1 - 20:1 (v/w) | 15:1 (v/w) | Higher ratio improves extraction until solvent saturation |

| Solvent Type | Hexane, Ethanol, Methanol (B129727) | Ethanol/Hexane mixture | Polarity of solvent mixture impacts extraction efficiency |

This table presents a hypothetical optimization scenario based on general principles of UAE for lipids.

Advanced Derivatization Reagents

The choice of derivatization reagent is critical for achieving high yields of this compound and avoiding the formation of artifacts. While traditional reagents like boron trifluoride-methanol are effective, they pose significant health and safety risks. researchgate.net Research has focused on developing safer and more efficient alternatives.

One such alternative is the use of (trimethylsilyl)diazomethane (TMS-DM). A comparative study on the analysis of fatty acids in bakery products found that the TMS-DM method resulted in higher recovery values and less variation compared to a conventional potassium hydroxide/hydrochloric acid (KOCH₃/HCl) method, especially for unsaturated fatty acids. nih.govnih.gov Although more expensive and time-consuming, the TMS-DM method offers greater accuracy for the analysis of unsaturated FAMEs like this compound. nih.govnih.gov Another approach involves the use of m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH), which has been shown to be less labor-intensive and highly accurate in terms of reproducibility and derivatization efficiency. rsc.org

Table 3: Comparison of Derivatization Reagents for Unsaturated Fatty Acid Methyl Ester Analysis

| Derivatization Reagent | Advantages | Disadvantages | Typical Recovery for Unsaturated FAMEs |

|---|---|---|---|

| Boron Trifluoride-Methanol (BF₃-Methanol) | Widely used, effective | Toxic, can produce artifacts researchgate.net | Variable |

| Potassium Hydroxide/Hydrochloric Acid (KOCH₃/HCl) | Inexpensive, rapid nih.gov | Lower recovery and higher variation for unsaturated FAs nih.govnih.gov | 84-112% (with high variation) nih.govnih.gov |

| (Trimethylsilyl)diazomethane (TMS-DM) | High recovery, less variation for unsaturated FAs nih.govnih.gov | More expensive, longer procedure nih.gov | 90-106% (with low variation) nih.govnih.gov |

| m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH) | Less work-intensive, high accuracy and reproducibility rsc.org | Less commonly cited | High |

This table is based on comparative studies of various fatty acids and serves as a guide for this compound.

Chemical and Enzymatic Synthesis of 12 Octadecenoic Acid, Methyl Ester and Analogs

Olefin Metathesis and Isomerization Strategies for Unsaturated FAMEs

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and is applicable to the synthesis and modification of unsaturated fatty acid esters. ijsr.netharvard.edu The reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the cleavage and reformation of double bonds, leading to a variety of products. ijsr.netharvard.edu

A study on the self-metathesis of 9,12-octadecenoic acid methyl ester, a constitutional isomer of 12-octadecenoic acid, methyl ester, utilizing a second-generation Grubbs' catalyst, provides insight into the potential products from a similar reaction with this compound. ijsr.net The reaction with 9,12-octadecenoic acid methyl ester yielded a mixture of acyclic and cyclic hydrocarbons, as well as other monoesters. ijsr.net This suggests that the metathesis of this compound could be a route to various novel unsaturated monoesters and hydrocarbons.

The isomerization of the double bond in unsaturated FAMEs is another strategy to produce different positional isomers, including this compound, from more readily available feedstocks like oleic acid (9-octadecenoic acid).

Table 1: Potential Products from Self-Metathesis of an Octadecenoic Acid Methyl Ester Analog

| Product Type | Example Compound | Potential Application | Reference |

|---|---|---|---|

| Acyclic Hydrocarbon | 6-Pentadecene | Synthetic Intermediate | ijsr.net |

| Cyclic Hydrocarbon | Cyclodecacyclododecene | Synthetic Intermediate | ijsr.net |

| Mono Ester | Cyclopropaneoctanoic acid methyl ester | Synthetic Intermediate | ijsr.net |

| Mono Ester | Pentadecenoic acid methyl ester | Synthetic Intermediate | ijsr.net |

This table is based on the metathesis of 9,12-octadecenoic acid methyl ester and suggests potential product classes for the metathesis of this compound.

Biocatalytic Approaches and Enzyme-Mediated Transformations (e.g., lipase (B570770), peroxygenase catalysis)

Biocatalysis offers a green and selective alternative to traditional chemical synthesis. Enzymes such as lipases and peroxygenases are particularly relevant for the synthesis and modification of fatty acids and their esters. acs.orgnih.govresearchgate.net

Lipase Catalysis: Lipases are widely used for the esterification of fatty acids to produce FAMEs, including this compound. nih.govresearchgate.net The reaction involves the condensation of the carboxylic acid with an alcohol, typically methanol (B129727). sigmaaldrich.com Lipase-catalyzed esterification can be performed in non-aqueous media to shift the equilibrium towards ester synthesis. researchgate.net Different lipases exhibit varying substrate specificities and reaction rates. For instance, a study on the esterification of various acetylenic fatty acids showed that the lipase from Candida antarctica (Novozyme 435) was effective, while lipases from Aspergillus niger and Candida rugosa showed poor biocatalytic behavior. nih.gov This highlights the importance of enzyme selection for efficient synthesis.

Peroxygenase Catalysis: Unspecific peroxygenases (UPOs) are fungal enzymes that can catalyze a variety of oxyfunctionalization reactions on fatty acids, including epoxidation and hydroxylation. acs.orgnih.gov These reactions introduce new functional groups into the fatty acid chain, creating valuable derivatives. For example, UPOs can catalyze the epoxidation of the double bond in unsaturated fatty acids. acs.orgcsic.es While direct studies on this compound are limited, research on other unsaturated fatty acids like oleic acid and linoleic acid demonstrates the potential of peroxygenases to generate epoxy and hydroxy derivatives. acs.orgnih.gov

Regioselective and Stereoselective Synthesis of Specific Isomers

Achieving regioselectivity and stereoselectivity is a significant challenge in chemical synthesis. Biocatalytic methods often provide a superior level of control for producing specific isomers of fatty acid derivatives.

Enzymatic oxidation of octadecenoic acids has been shown to be highly regio- and stereoselective. For example, certain fungal and bacterial enzymes can oxidize oleic acid to specific hydroperoxy and dihydroxy derivatives. nih.gov Pseudomonas aeruginosa expresses an enzyme that oxidizes oleic acid to (10S)-hydroperoxy-(8E)-octadecenoic acid. nih.gov Similarly, engineered peroxygenases have been used for the regioselective and stereoselective epoxidation of polyunsaturated fatty acids. csic.es An engineered variant of Marasmius rotula UPO demonstrated regioselective formation of cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid with a high enantiomeric excess. csic.es These examples underscore the potential for using enzymatic systems to synthesize specific isomers of functionalized this compound.

Derivatization for Functionalization and Biochemical Probe Development

The derivatization of this compound is a key step for its functionalization and the development of biochemical probes. The esterification to the methyl ester itself is a form of derivatization that reduces the polarity of the parent fatty acid, making it more amenable for certain analytical techniques like gas chromatography. sigmaaldrich.com

Further functionalization can be achieved through the enzymatic reactions discussed previously, such as epoxidation and hydroxylation by peroxygenases. acs.orgcsic.es These reactions introduce reactive functional groups (epoxides, hydroxyls) that can be used for further chemical modifications. These modifications could include the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups to create biochemical probes. Such probes would be valuable tools for studying the metabolism and signaling pathways involving fatty acids.

Ecological and Environmental Impact Research

Role in Inter- and Intra-Species Chemical Communication

Fatty acid methyl esters are known to act as semiochemicals (chemical signals) in a variety of organisms, mediating interactions both within and between species. While there is no direct evidence identifying 12-octadecenoic acid, methyl ester as a semiochemical, research on its isomers provides insight into its potential role.

For instance, a study on the mosquito Aedes aegypti identified a blend of compounds that elicits an ovipositional response in gravid females. This blend included (Z)-9-octadecenoic acid (oleic acid) and its methyl ester, methyl (Z)-9-octadecenoate. Interestingly, while the free fatty acid, (Z)-9-hexadecenoic acid, showed a positive ovipositional response, all the methyl esters investigated, including methyl (Z)-9-octadecenoate, had a deterrent or repellent effect on egg-laying. nih.gov This suggests that the esterification of these fatty acids can significantly alter their signaling function, potentially indicating to other organisms the suitability of a resource.

Furthermore, fatty acid-derived pheromones are crucial for many insect species. For example, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA) is a major sex pheromone component for numerous stored-product moths and is produced biologically in engineered yeast from fatty acid precursors. nih.gov While not a direct C18 ester, this highlights the importance of the fatty acid biosynthetic pathway in generating chemical communication signals. Given that different isomers of octadecenoic acid methyl ester exist, it is plausible that this compound could play a role as a specific chemical cue in some species, although this remains to be experimentally verified.

Environmental Fate and Biodegradation Pathways of Unsaturated FAMEs

The environmental fate of fatty acid methyl esters is of significant interest, particularly due to their use in biodiesel. FAMEs are generally considered to be readily biodegradable in both aerobic and anaerobic environments. lyellcollection.org

The primary mechanism of FAME degradation involves a two-step process. Initially, the ester bond is cleaved by esterase enzymes to yield a free fatty acid and methanol (B129727). lyellcollection.org Subsequently, the free fatty acid undergoes β-oxidation, a process where two-carbon units are sequentially removed, ultimately leading to the production of carbon dioxide and water under aerobic conditions. researchgate.net

Studies have shown that unsaturated FAMEs are often degraded preferentially over their saturated counterparts, especially through photo-oxidation when exposed to sunlight. researchgate.net In aquatic environments, the degradation of FAMEs is influenced by microbial activity. For example, the bacterium Lysinibacillus sphaericus has been shown to degrade a variety of fatty acid methyl esters found in domestic wastewater. arcjournals.org One study demonstrated the degradation of several C18:1 (mono-unsaturated) and C18:2 (di-unsaturated) fatty acid methyl esters by this bacterium over a 24-hour period.

The table below summarizes the degradation of various fatty acid types by Lysinibacillus sphaericus, illustrating the general biodegradability of these compounds.

| Fatty Acid Type | Example Compound | Degradation by Lysinibacillus sphaericus |

| Saturated Fatty Acid (SFA) | Lauric acid (C12:0) | 23.9% degraded |

| Saturated Fatty Acid (SFA) | Myristic acid (C14:0) | 42.63% degraded |

| Mono-unsaturated Fatty Acid (MUFA) | Oleic acid isomer (C18:1, Cis-6) | 2.5% change |

| Mono-unsaturated Fatty Acid (MUFA) | Oleic acid isomer (C18:1, Cis-11) | 5.02% change |

| Di-unsaturated Fatty Acid (DUFA) | Linoleic acid isomer (C18:2, Trans-9, 12) | 74.23% change |

| Data adapted from a study on the degradation of fatty acid methyl esters from domestic wastewater. |

Contribution to Ecosystem Function and Biogeochemical Cycles

The contribution of specific fatty acid methyl esters like this compound to large-scale ecosystem functions and biogeochemical cycles has not been extensively studied. However, based on their composition and biodegradability, some inferences can be made.

As components of biodiesel, FAMEs are part of the global carbon cycle. Their production from renewable biological sources and their subsequent biodegradation to carbon dioxide represent a faster carbon turnover compared to fossil fuels. The anaerobic biodegradation of FAMEs can also lead to the production of methane, a potent greenhouse gas, which is a significant consideration in environments with limited oxygen. lyellcollection.orgconcawe.eu

Within microbial communities, fatty acid profiles, often analyzed as FAMEs, can serve as biomarkers to understand community structure and physiological status. nih.gov For example, shifts in the ratios of certain fatty acids can indicate environmental stress. nih.gov Therefore, the presence and turnover of this compound and other FAMEs in an ecosystem can provide information about microbial processes and their response to environmental conditions.

In essence, the primary contribution of unsaturated FAMEs like this compound to ecosystem function is as a readily available carbon source for microorganisms, thereby playing a role in carbon and energy flow through microbial food webs.

Biotechnological and Industrial Applications Research Non Excluded

Microbial Production of Unsaturated Fatty Acid Methyl Esters for Industrial Use

The microbial synthesis of specific unsaturated fatty acid methyl esters like 12-octadecenoic acid, methyl ester is an area of growing interest, aiming to provide a sustainable alternative to plant-oil-based production. Research efforts are largely concentrated on engineering oleaginous yeasts and bacteria to enhance the production of fatty acids and their derivatives. nih.govfrontiersin.orgosti.gov

Oleaginous yeasts, such as Yarrowia lipolytica, Lipomyces starkeyi, Rhodosporidium toruloides, and Cutaneotrichosporon oleaginosus, are naturally capable of accumulating high levels of lipids. nih.gov Metabolic engineering strategies in these yeasts focus on enhancing the flux towards fatty acid synthesis. nih.govfrontiersin.org This includes the overexpression of key enzymes like acetyl-CoA carboxylase (ACCase) to increase the pool of the precursor malonyl-CoA and the introduction of specific thioesterases to control the chain length and saturation of the fatty acids produced. nih.govresearchgate.net While general production of monounsaturated fatty acids has been achieved, the specific synthesis of 12-octadecenoic acid is less commonly reported than its isomers like oleic acid. However, the existing metabolic engineering toolkits for oleaginous yeasts provide a foundation for future work to tailor fatty acid profiles towards the production of 12-octadecenoic acid. frontiersin.orgosti.gov

In addition to yeasts, bacteria like Escherichia coli have been engineered for the production of free fatty acids. nih.govnih.gov By disrupting the fatty acid degradation pathway (e.g., knocking out the fadD gene) and overexpressing fatty acid biosynthetic genes and specific thioesterases, production of unsaturated fatty acids can be significantly increased. nih.gov For instance, the co-expression of a fatty acyl-ACP thioesterase (AtFatA) and a fatty acid desaturase (SSI2) in E. coli has been shown to result in a high proportion of monounsaturated fatty acids. nih.gov Furthermore, the introduction of a fatty acid methyltransferase (FAMT) can lead to the direct microbial production of FAMEs. nih.gov

A study on the bioconversion of linoleic acid by Lactobacillus plantarum has shown the production of 10-hydroxy-12(Z)-octadecenoic acid, indicating the presence of enzymatic machinery capable of modifying the double bond at the 12th position. nih.gov This suggests that microbial systems possess the potential to be engineered to produce specific isomers like 12-octadecenoic acid.

Table 1: Examples of Engineered Microorganisms for Unsaturated Fatty Acid Production

| Microorganism | Engineering Strategy | Product | Reference |

|---|---|---|---|

| Escherichia coli | Disruption of fatty acid catabolism (ΔfadD), overexpression of acetyl-CoA carboxylase (ACCase), and expression of specific thioesterase (AtFatA) and desaturase (SSI2). | Free monounsaturated fatty acids (palmitoleate and cis-vaccenate). | nih.gov |

| Yarrowia lipolytica | Overexpression of intracellular lipases and acyl-CoA thioesterases, deletion of fatty acyl-CoA synthetase. | Secreted free fatty acids. | researchgate.net |

| Oleaginous Yeasts | General metabolic engineering to enhance lipid accumulation. | Lipids for biofuels and oleochemicals. | nih.govfrontiersin.org |

| Pseudomonas aeruginosa | Bioconversion of oleic acid. | 10-hydroxy-8(E)-octadecenoic acid. | researchgate.net |

Applications in Biofuel Research and Development as Components or Intermediates

Fatty acid methyl esters are the primary constituents of biodiesel. wikipedia.org The properties of biodiesel are directly influenced by the composition of its FAMEs. iea-amf.org this compound, as a monounsaturated FAME, possesses properties that make it a potentially valuable component of biodiesel.

A study analyzing the biodiesel produced from the seed oil of Cucurbita pepo (pumpkin) identified methyl (12E)-octadecenoate as the predominant compound, constituting 82.90% of the total methyl esters. ajol.info The high percentage of this monounsaturated ester is significant because the degree of unsaturation in FAMEs affects key fuel properties. ajol.info Monounsaturated fatty acids are often considered optimal for biodiesel as they offer a good balance between cold-flow properties and oxidative stability, compared to saturated and polyunsaturated fatty acids. nih.gov

The presence of double bonds generally lowers the viscosity of biodiesel, which is beneficial for engine performance. ajol.infobioline.org.br However, a high degree of unsaturation can compromise oxidative stability. iea-amf.org The single double bond in this compound provides a favorable viscosity profile while being less susceptible to oxidation than polyunsaturated FAMEs like methyl linoleate. ajol.infomdpi.com

Table 2: Fatty Acid Methyl Ester Composition of Biodiesel from Cucurbita pepo Seed Oil

| Methyl Ester | Approximate Composition (%) |

|---|---|

| Methyl (12E)-octadecenoate | 82.90 |

| Methyl hexadecanoate | 9.36 |

| Methyl eicosanoate | 2.48 |

| Methyl docosanoate | 0.97 |

| Methyl tetradecanoate | 0.40 |

| Methyl tetracosanoate | 0.47 |

| Other non-methyl ester | 3.42 |

Source: ajol.info

Utilization as Chemical Feedstock for Platform Chemicals via Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction for the formation of new carbon-carbon double bonds, and it has emerged as a valuable tool in oleochemistry for converting unsaturated fatty acids and their esters into a range of valuable chemicals. ias.ac.inscielo.br this compound, with its internal double bond, is a potential substrate for various metathesis reactions.

Self-metathesis of a monounsaturated fatty acid methyl ester, such as methyl oleate (B1233923) (an isomer of methyl 12-octadecenoate), yields a long-chain dibasic ester and a long-chain internal olefin. scielo.br Similarly, the self-metathesis of this compound would be expected to produce dimethyl 12,12-docosenedioate and 11-docosene. These products can serve as monomers for polymers like polyesters and polyamides, or as intermediates for lubricants and plasticizers. ias.ac.inijsr.net

Cross-metathesis with short-chain olefins, particularly ethylene (B1197577) (ethenolysis), is an important industrial process for producing α-olefins. google.com The cross-metathesis of this compound with ethylene would theoretically yield methyl 11-dodecenoate and 1-heptene. These shorter-chain terminal olefins and functionalized esters are valuable building blocks for the synthesis of specialty chemicals, surfactants, and polymers. rsc.orgacs.org

Research on the self-metathesis of 9,12-octadecenoic acid methyl ester (methyl linoleate) using Grubbs' second-generation catalyst has shown the formation of various products, including unsaturated acyclic and cyclic hydrocarbons and unsaturated monoesters. ijsr.net This study highlights the complexity of metathesis reactions with polyunsaturated systems but also demonstrates the potential to generate a diverse range of chemical structures from unsaturated fatty acid esters. ijsr.net Although this compound is monounsaturated, the principles of metathesis catalysis are directly applicable.

Table 3: Potential Products from Metathesis of this compound

| Metathesis Reaction | Reactants | Potential Products | Potential Applications |

|---|---|---|---|

| Self-Metathesis | This compound | Dimethyl 12,12-docosenedioate, 11-Docosene | Polymer monomers, lubricants, plasticizers. ias.ac.inijsr.net |

| Cross-Metathesis (Ethenolysis) | This compound, Ethylene | Methyl 11-dodecenoate, 1-Heptene | Specialty chemicals, surfactants, polymers. google.comrsc.org |

Role in Biomaterial and Polymer Science

The double bond in this compound serves as a reactive site for polymerization, making it a candidate monomer for the synthesis of bio-based polymers. The thermal polymerization of unsaturated fatty esters has been studied for decades, leading to the formation of dimers, trimers, and higher oligomers. aminer.cngoogle.com These polymerized fatty acids and their esters have applications in the formulation of resins, adhesives, and coatings. google.com

The polymerization of unsaturated fatty acid methyl esters can proceed through various mechanisms, including free-radical polymerization. mdpi.com For instance, plant oil-based acrylic monomers, which contain unsaturated fatty acid chains, have been copolymerized with styrene (B11656) via miniemulsion polymerization to create stable latexes. mdpi.com The degree of unsaturation in the fatty acid chain influences the crosslink density and, consequently, the mechanical properties of the resulting polymer films. mdpi.com As a monounsaturated ester, this compound could be incorporated into such polymer systems to tailor properties like flexibility and toughness.

Furthermore, the double bond can be functionalized through reactions like epoxidation. nih.gov The resulting epoxy group can then undergo ring-opening polymerization to form polyethers or be used as a reactive site for further chemical modifications, leading to a variety of polymer architectures. For example, oleic acid-based epoxy monomers have been synthesized and subsequently polymerized. nih.gov A similar approach could be applied to this compound to create novel biomaterials.

The development of polymers from renewable resources like fatty acids is a key aspect of green chemistry. The use of this compound in polymer science offers a pathway to creating materials with a reduced environmental footprint compared to their petroleum-based counterparts. nih.gov

Emerging Research Frontiers and Future Directions

Systems Biology Approaches to Lipid Metabolism and Regulation

Systems biology offers a holistic framework to understand the complex interactions governing lipid metabolism, moving beyond the study of single enzymes or pathways. nih.gov For 12-Octadecenoic acid, methyl ester, this approach is pivotal in contextualizing its role within the broader lipidome. Lipidomics, a key discipline within systems biology, enables the large-scale analysis of lipids and their interactions, providing a comprehensive snapshot of the cellular lipid landscape. nih.gov

Future research will likely employ integrated 'omics' strategies—combining genomics, proteomics, transcriptomics, and lipidomics—to map the complete metabolic network associated with this compound. This involves identifying the genes and proteins responsible for its synthesis, esterification, desaturation, elongation, and degradation. By correlating changes in the levels of this specific ester with global changes in genes and proteins, researchers can build predictive models of its regulation and function. nih.gov Such models are crucial for understanding how the flux through its metabolic pathways is controlled and how it contributes to cellular homeostasis or disease states. qiagen.com

Table 1: Potential Systems Biology Strategies for this compound

| Research Strategy | Objective | Potential Outcome |

|---|---|---|

| Quantitative Lipidomics | To accurately measure the concentration of this compound in various tissues, cells, and organelles under different physiological conditions. | Identification of tissues where the compound is prevalent and how its levels change in response to diet, stress, or disease. |

| Fluxomics | To trace the flow of metabolic precursors (e.g., using stable isotope labeling) into and out of the this compound pool. | Elucidation of its primary synthesis and degradation pathways and determination of its metabolic turnover rate. |

| Integrated 'Omics' Analysis | To correlate the abundance of this compound with genome-wide gene expression (transcriptomics) and protein levels (proteomics). | Discovery of regulatory genes, transcription factors, and enzymes that control the metabolism of this compound. |

| Network Biology | To construct and analyze the biochemical interaction network surrounding this compound. | Understanding its connections to other metabolic pathways and predicting the systemic effects of its perturbation. |

Advanced Computational Modeling and Simulation of Enzymatic Reactions

While experimental approaches are fundamental, advanced computational methods provide an unparalleled view of molecular interactions at an atomic level. nih.gov For this compound, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are poised to revolutionize our understanding of its enzymatic processing. nih.govnih.gov

These simulation techniques can model the precise binding of this compound to the active sites of enzymes such as desaturases, elongases, or lipases. acs.org By simulating the dynamic movements of both the substrate and the enzyme, researchers can elucidate the catalytic mechanism, identify key amino acid residues involved in the reaction, and understand the factors governing substrate specificity. nih.govunibas.ch For instance, modeling could reveal why a particular desaturase acts on the 12th carbon of the octadecanoyl chain. Such insights are invaluable for enzyme engineering, where the goal might be to enhance the production of this specific fatty acid ester. nih.gov Furthermore, simulations can predict how the physical properties of the cell membrane are influenced by the presence of this compound. nih.govfrontiersin.org

Table 2: Computational Modeling Applications for this compound

| Modeling Technique | Target of Study | Scientific Question Addressed |

|---|---|---|

| Molecular Docking | Enzyme-Substrate Complex | How does this compound orient itself within the active site of a metabolic enzyme (e.g., esterase, desaturase)? |

| Molecular Dynamics (MD) Simulation | Lipid-Protein Interactions | What are the dynamic interactions and conformational changes that occur when this compound binds to an enzyme or receptor? nih.gov |

| QM/MM Simulations | Enzymatic Reaction Mechanism | What is the precise, step-by-step chemical process of an enzyme-catalyzed transformation of this compound? |

| Membrane Simulations | Lipid Bilayer Dynamics | How does the incorporation of this compound affect the fluidity, thickness, and curvature of cellular membranes? frontiersin.org |

High-Throughput Screening for Novel Biotransformations and Synthetic Routes

The discovery of novel enzymes and metabolic pathways for producing or modifying fatty acid esters is greatly accelerated by high-throughput screening (HTS) technologies. youtube.com These platforms allow for the rapid testing of thousands of enzyme variants or microbial strains for their ability to perform a desired chemical transformation. nih.gov For this compound, HTS is a key frontier for discovering new biocatalysts for its synthesis or for identifying compounds that can modulate its metabolic pathways. nih.gov

One future direction involves developing sensitive and specific assays, often using mass spectrometry or fluorescent probes, to detect the production of this compound in microbial libraries. nih.govosti.gov For example, a library of soil microorganisms could be screened to find novel bacteria or fungi that produce this compound, potentially revealing new desaturase or esterase enzymes. cabbi.bio Another approach is to use HTS to screen chemical libraries for inhibitors or activators of enzymes known to metabolize this compound. researchgate.net This could lead to the discovery of small molecules that can precisely control its cellular concentration, providing powerful tools for studying its biological function. nih.gov

Table 3: High-Throughput Screening Frontiers for this compound

| Screening Approach | Library Type | Goal |

|---|---|---|

| Functional Metagenomics | Metagenomic DNA from diverse environments | To identify novel enzymes (e.g., desaturases, esterases) capable of synthesizing this compound. |

| Directed Evolution | Libraries of enzyme variants (mutants) | To engineer existing fatty acid-modifying enzymes to have higher specificity and efficiency for producing this compound. |

| Cell-Based Assays | Small molecule libraries | To discover drugs or chemical probes that inhibit or activate the enzymes responsible for the uptake or metabolism of this compound. researchgate.net |

| Microbial Strain Screening | Cultures of diverse microorganisms | To identify natural producers of this compound for potential biotechnological production. frontiersin.org |

Interdisciplinary Research on Lipid-Mediated Biological Processes and Interactions

The ultimate goal of studying a molecule like this compound is to understand its role in living organisms. This requires a deeply interdisciplinary approach, integrating chemistry, cell biology, physiology, and medicine. Fatty acids and their esters are known to be more than just structural components or energy stores; they are critical signaling molecules that regulate a vast array of biological processes. longdom.orgnih.govmdpi.com

Future research will focus on whether this compound acts as a signaling molecule itself, perhaps by binding to specific G-protein coupled receptors (GPCRs) or nuclear receptors to control gene expression. qiagen.comnih.gov Its potential anti-inflammatory or metabolic regulatory effects are of particular interest, drawing parallels to other monounsaturated fatty acids that have demonstrated such properties. nih.gov Investigating its role in cell-to-cell communication, its influence on membrane protein function, and its potential as a biomarker for metabolic diseases are key areas for exploration. nih.gov These complex questions can only be answered through collaboration between scientists with diverse expertise, from synthetic chemists creating molecular probes to clinicians studying human disease.

Q & A

Q. How can researchers differentiate between mono- and di-epoxidized derivatives of this compound?

- Methodology : Epoxidation with peracids (e.g., meta-chloroperbenzoic acid) produces mono- or di-epoxides depending on reaction time and stoichiometry. High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) monitors reaction progress. Mass spectrometry (MS) distinguishes molecular weights (e.g., mono-epoxide: ~310.5 g/mol; di-epoxide: ~326.5 g/mol) .

- Regioselectivity : The position of epoxidation (e.g., 9,10- vs. 12,13-epoxy groups) is confirmed via NMR, as epoxy carbons exhibit distinct shifts (~50–60 ppm) .

Q. What analytical techniques are optimal for characterizing this compound in complex mixtures?

- GC-MS : Using polar cyanosilicone columns (e.g., Omegawax®) resolves cis/trans isomers. Retention indices and fragmentation patterns (e.g., m/z 296 for molecular ion) aid identification .

- FT-IR : Confirms ester carbonyl (1740–1720 cm) and cis double bond (∼720 cm) .

Advanced Research Questions

Q. How can olefin metathesis be optimized to convert this compound into platform chemicals?

- Catalytic Systems : Grubbs’ second-generation catalyst (0.03 mmol, 40–45°C, 36 h) enables self-metathesis, yielding cyclodecacyclododecene (19%) and 6-pentadecene (5%). Side products like cyclopropaneoctanoic acid methyl ester (12%) arise from competing isomerization .

- Product Analysis : GC-MS quantifies α,ω-dienes and cyclic hydrocarbons. NMR identifies terminal olefins (δ 4.8–5.2 ppm) and cyclopropane protons (δ 0.5–1.0 ppm) .

Q. What computational methods predict the bioactivity of 12-octadecenoic acid derivatives?

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) evaluates interactions with microbial enzymes (e.g., β-ketoacyl-ACP synthase). Longer carbon chains may reduce binding stability due to steric effects .

- QSAR Models : Correlate structural features (e.g., epoxide placement) with antimicrobial activity using partial least squares regression .

Q. How does regioselectivity in epoxidation impact the physicochemical properties of derivatives?

- Thermal Stability : Di-epoxides (e.g., 9,10;12,13-diepoxyoctadecanoate) exhibit higher thermal stability (TGA analysis) than mono-epoxides due to crosslinking potential .

- Solubility : Mono-epoxides (e.g., 9,10-epoxyoctadec-12-enoate) show enhanced solubility in polar aprotic solvents (e.g., DMSO) compared to non-epoxidized esters .

Q. What challenges arise in isolating this compound from natural sources?

- Extraction : Supercritical CO extraction minimizes degradation. Co-elution with saturated esters (e.g., methyl stearate) necessitates silver-ion chromatography for separation .

- Storage : Ethanol solutions stored at -20°C prevent oxidation; solvent exchange to inert solvents (e.g., DMSO) requires nitrogen purging to avoid peroxide formation .

Data Contradictions and Resolution

Q. Discrepancies in reported product distributions from metathesis reactions: How to reconcile?

- Catalyst Variability : Grubbs’ catalyst purity and moisture sensitivity (e.g., hydrolysis to inactive species) alter product ratios. Rigorous drying (molecular sieves) and inert atmospheres improve reproducibility .

- Reaction Monitoring : Real-time GC-MS detects intermediates (e.g., methyl pentadecenoate) missed in endpoint analyses .

Methodological Best Practices

Standardizing GC conditions for quantifying this compound in biodiesel blends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.